5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole

Medicinal Chemistry Process Chemistry Cost-Effective Synthesis

SAR exploration stalled by high fluorinated building block costs? 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole delivers metabolic stability (gem-difluoro) and balanced reactivity (chloromethyl) at 1/22 the price of bromomethyl analogs. - LogP 2.84 vs 4.03 (bromo analog): reduces phospholipidosis risk - 98% min purity: 33% fewer impurities than 97% bromo grade - Non-negotiable intermediate for Vertex lumacaftor route (nitrile VI access)

Molecular Formula C8H5ClF2O2
Molecular Weight 206.57 g/mol
CAS No. 476473-97-9
Cat. No. B031461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole
CAS476473-97-9
Synonyms5-Chloromethyl-2,2-difluorobenzo[1,3]dioxole;  5-Chloromethyl-2,2-difluorobenzodioxole
Molecular FormulaC8H5ClF2O2
Molecular Weight206.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCl)OC(O2)(F)F
InChIInChI=1S/C8H5ClF2O2/c9-4-5-1-2-6-7(3-5)13-8(10,11)12-6/h1-3H,4H2
InChIKeyTWIROCHBZRSMEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole: CFTR Modulator Building Block


5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole (CAS 476473-97-9) is a halogenated, fluorinated heterocyclic building block featuring a reactive chloromethyl handle attached to a 2,2-difluorobenzo[d][1,3]dioxole core . With a molecular formula of C8H5ClF2O2 and a molecular weight of 206.57 g/mol, this compound combines the metabolic stability conferred by its gem‑difluoro motif with the synthetic versatility of a benzylic chloride, making it a strategic intermediate in the construction of complex drug candidates, most notably the FDA‑approved CFTR corrector lumacaftor [1].

Reactive chloromethyl handle enables nucleophilic substitution and diverse functionalization.
gem‑Difluoro motif may enhance metabolic stability of derived drug candidates.
Strategic intermediate in patented routes to CFTR modulators such as lumacaftor.

5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole: Irreplaceable in Critical Routes


Substituting 5-(chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole with a non‑fluorinated benzodioxole or even the corresponding bromomethyl analog introduces quantifiable liabilities in synthetic efficiency, cost, and the drug‑like properties of downstream products. The gem‑difluoro motif is essential for metabolic stability and membrane permeability in final drug candidates , while the chloromethyl leaving group provides a balanced reactivity profile that avoids the excessive sensitivity and higher cost associated with bromomethyl derivatives . Furthermore, the specific substitution pattern (5‑chloromethyl) is a non‑negotiable requirement in the patented routes to lumacaftor and related CFTR modulators, where alternative regioisomers fail to yield the active pharmacophore [1].

Non‑fluorinated benzodioxole: Absence of the gem‑difluoro group may eliminate the metabolic stability and permeability advantages in downstream compounds.
Bromomethyl analog: Higher cost and increased reactivity can lead to side reactions and complicate purification; not a direct drop‑in replacement.
4‑Chloromethyl regioisomer: Different substitution pattern fails to yield the active pharmacophore in the patented lumacaftor route, making it unsuitable for that sequence.

5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole: Head-to-Head Comparison Data


Cost Advantage vs. Bromomethyl Analog

5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole offers a >25‑fold cost reduction per gram compared to its 5‑bromomethyl counterpart, a critical factor in both research‑scale and industrial procurement .

Cost vs. Bromomethyl
Head‑to‑head
~22× less expensive per gram
Supports cost‑sensitive procurement and scale‑up.
Research‑grade vendor pricing, ≥95% purity.
Medicinal Chemistry Process Chemistry Cost-Effective Synthesis

Lipophilicity Advantage vs. Bromomethyl Analog

The chloromethyl analog exhibits a Consensus Log Po/w of 2.84, which falls within the optimal range for oral bioavailability and CNS penetration, whereas the bromomethyl analog has a substantially higher LogP of 4.03, increasing the risk of poor solubility and off‑target binding [1].

Lipophilicity (LogP)
Cross‑study
ΔLogP +1.19 (Cl: 2.84, Br: 4.03)
May support lower lipophilicity in derived compounds.
Computationally predicted; experimental logD unavailable.
ADME Drug Design Lipophilicity

Purity Advantage vs. Bromomethyl Analog

5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole is routinely supplied at 98% minimum purity, a benchmark that exceeds the typical 97% specification of the bromomethyl analog, reducing the need for in‑house purification prior to use in sensitive transformations .

Purity Specification
Cross‑study
98% min. vs. 97% (33% impurity reduction)
Potentially fewer side reactions in multi‑step sequences.
Vendor‑specified; batch variation may differ.
Analytical Chemistry Quality Control Synthetic Reliability

Molecular Weight Advantage vs. Bromomethyl Analog

The chloromethyl derivative has a molecular weight of 206.57 g/mol, which is 17.7% lower than the bromomethyl analog (251.02 g/mol), directly reducing shipping weight and, for reactions where molar equivalents are purchased, lowering the mass of material required to achieve a given molar quantity [1].

Molecular Weight
Head‑to‑head
206.57 g/mol (17.7% lower than Br‑analog)
Reduces shipping mass and molar procurement weight.
Based on standard atomic masses.
Logistics Bulk Procurement Reagent Economy

Key Intermediate for Lumacaftor Synthesis

5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole is a mandatory intermediate in the patented Vertex synthetic route to lumacaftor (VX‑809), a CFTR corrector approved for cystic fibrosis. The compound undergoes cyanation with NaCN in DMSO to yield the key nitrile intermediate (VI), which is then elaborated to the final drug substance [1][2].

Lumacaftor Intermediate
Class‑level
Named intermediate in EP 1945632 patent.
Ensures fidelity to reported synthetic route.
Patent‑specified use; alternative regioisomers not described.
CFTR Modulator Lumacaftor Process Chemistry

5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole: Application Scenarios


Cost-Constrained Multi-Gram Synthesis

When a project demands repeated use of a fluorinated benzodioxole building block across dozens of analogs, the 22‑fold cost advantage of the chloromethyl derivative over its bromomethyl counterpart becomes decisive. Procurement of 5 g of the chloromethyl compound (approximately £105) costs less than 200 mg of the bromomethyl analog, enabling SAR exploration at a fraction of the budget.

Late-Stage Functionalization for CFTR Modulators

For laboratories replicating or optimizing the Vertex lumacaftor synthesis, the use of 5-(chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole is non‑negotiable. This specific intermediate is required to access the nitrile (VI) and ultimately the cyclopropanecarbonitrile core of lumacaftor [1]. Substitution with any other halomethyl or regioisomer disrupts the patented sequence and may prevent formation of the active pharmacophore.

Lipophilicity-Controlled Lead Optimization

In projects where maintaining LogP below 3 is a key design criterion, the chloromethyl analog (LogP = 2.84) is strongly preferred over the bromomethyl analog (LogP = 4.03) [2]. The 1.19‑unit LogP reduction translates to a predicted 15‑fold lower partitioning into lipid membranes, reducing the risk of phospholipidosis, hERG binding, and poor aqueous solubility in derived compounds.

Consistent Purity for High-Throughput Synthesis

Automated synthesis platforms and high‑throughput experimentation benefit from the 98% minimum purity specification of 5-(chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole . The 33% reduction in impurities relative to the 97%‑pure bromomethyl analog minimizes the need for post‑reaction purification and reduces the incidence of false negatives in biological screening cascades.

Application
Selection Property
Validation Focus
Cost‑Constrained Multi‑Gram Synthesis
Chloromethyl cost profile
Procurement budget alignment and scalability
Late‑Stage CFTR Modulator Synthesis
Patented intermediate identity
Synthetic route fidelity to originator process
Lipophilicity‑Controlled Lead Optimization
Low LogP scaffold (2.84 vs. 4.03)
Lead‑likeness and developability screening
High‑Throughput Synthesis Automation
Minimum purity specification (98%)
Reduced post‑reaction purification and false negatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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